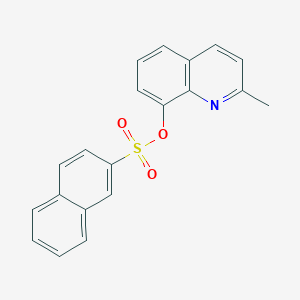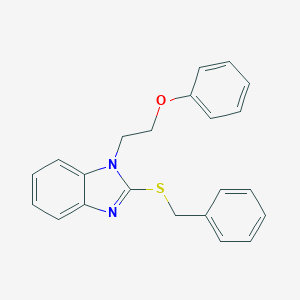
2-Methylquinolin-8-yl naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-Methylquinolin-8-yl naphthalene-2-sulfonate, such as naphthalene-2-sulfonates, has been reported in the literature . For instance, complexes of copper (II), nickel (II), zinc (II), and cobalt (III) naphthalene-2-sulfonates were synthesized by adding a solid 2-naphthalene sulfonate of the corresponding 3d-metal to an aqueous solution of thiosemicarbazide .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylquinolin-8-yl naphthalene-2-sulfonate are not detailed in the search results, related compounds such as naphthalene-2-sulfonate have been studied. For example, during the aerobic degradation of naphthalene-2-sulfonate, Sphingomonas xenophaga strain BN6 produces redox mediators which significantly increase the ability of the strain to reduce azo dyes under anaerobic conditions .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
Isoquinolinesulfonamides, including derivatives similar to 2-methylquinolin-8-yl naphthalene-2-sulfonate, have been identified as potent inhibitors of various protein kinases. These compounds, particularly when the naphthalene ring is replaced by isoquinoline, lose their calmodulin antagonist properties but retain the ability to inhibit protein kinases. This selective inhibition is significant for cyclic nucleotide-dependent protein kinases and protein kinase C, indicating potential applications in studying these enzymes' roles and possibly in therapeutic interventions where protein kinase regulation is crucial (Hidaka et al., 1984).
Asymmetric Hydrogenation Catalysts
The development of novel ligands for asymmetric catalysis is a crucial area in synthetic chemistry. Naphthalene-bridged P,N-type sulfoximine ligands, structurally related to 2-methylquinolin-8-yl naphthalene-2-sulfonate, have shown excellent performance in the enantioselective hydrogenation of quinoline derivatives, achieving enantioselectivities up to 92% ee. This suggests the potential application of such compounds in the synthesis of chiral molecules, which is of great importance in pharmaceuticals and fine chemicals (Lu & Bolm, 2008).
Coordination Chemistry and Metal Complexes
Compounds like 2-methylquinolin-8-yl naphthalene-2-sulfonate can form complexes with metals, which is a fundamental aspect of coordination chemistry. Such complexes have been synthesized and characterized, showing diverse coordination environments and potential applications in materials science, catalysis, and as models for biological systems. For example, complexes formed with Ni(II) ions exhibit an octahedral environment, indicating the versatility of these compounds in forming structurally diverse metal complexes (Macías et al., 2002).
Optical and Luminescence Properties
The study of organic single crystals like 2-[2-(4-cholro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate showcases the potential of these compounds in optical applications. The material's structural, optical, and luminescence properties suggest its suitability for photonic devices and nonlinear optical (NLO) applications. This opens up avenues for research into novel materials for optoelectronics and photonics (Karthigha et al., 2016).
Eigenschaften
IUPAC Name |
(2-methylquinolin-8-yl) naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-14-9-10-16-7-4-8-19(20(16)21-14)24-25(22,23)18-12-11-15-5-2-3-6-17(15)13-18/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCBCSVZISNCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-8-yl naphthalene-2-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405422.png)
![7-Methyl-2-(4-methylbenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B405425.png)
![ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405426.png)
![ethyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405427.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405428.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405429.png)
![ethyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405432.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405434.png)
![ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405436.png)
![ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405438.png)

![3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid](/img/structure/B405444.png)
![1-benzyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B405445.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B405446.png)